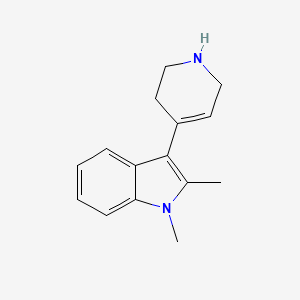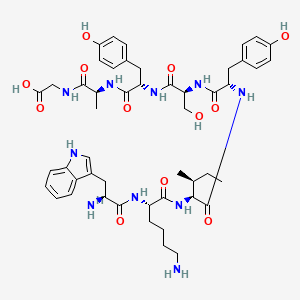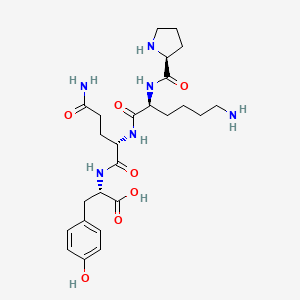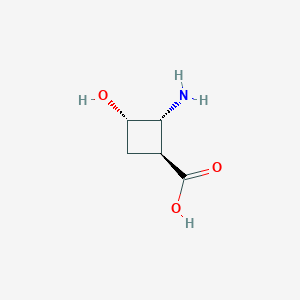![molecular formula C11H12N4O B14247848 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate CAS No. 214754-66-2](/img/structure/B14247848.png)
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, a methyl group, and a phenyldiazenyl group attached to a butenolate backbone. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a suitable substrate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salt is then coupled with a substrate under controlled conditions to yield the final product. The process may require purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, disruption of cellular processes, or initiation of specific chemical reactions. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-3-(1-methylcyclopent-2-en-1-yl)prop-1-en-2-olate
- 1-Diazonio-3-[methyl(phenylmethoxycarbonyl)amino]prop-1-en-2-olate
Uniqueness
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenyldiazenyl group, in particular, allows for unique interactions and applications that may not be observed with other similar compounds.
Properties
CAS No. |
214754-66-2 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-diazo-3-methyl-3-phenyldiazenylbutan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-11(2,10(16)8-13-12)15-14-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
MPKVWFWAFZGFGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C=[N+]=[N-])N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)




![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)

